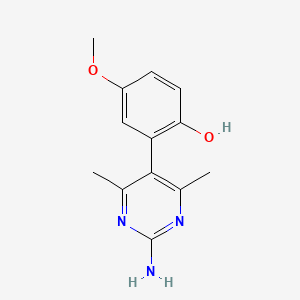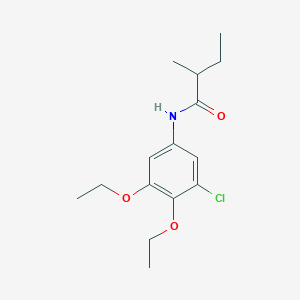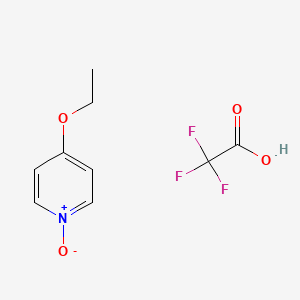
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C8H10F3NO4 It is known for its unique structure, which includes a pyridine ring substituted with an ethoxy group and an oxidopyridinium ion, paired with trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the reaction of 4-ethoxypyridine with an oxidizing agent to form the 1-oxidopyridin-1-ium ion. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents and continuous flow reactors to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized pyridinium derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxypyridine: A precursor in the synthesis of the compound.
1-Oxidopyridin-1-ium: An intermediate in the synthesis process.
Trifluoroacetic acid: A common reagent used in various chemical reactions.
Uniqueness
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to its combination of an ethoxy-substituted pyridine ring and an oxidopyridinium ion paired with trifluoroacetic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable in diverse research applications.
Propiedades
Número CAS |
90254-36-7 |
|---|---|
Fórmula molecular |
C9H10F3NO4 |
Peso molecular |
253.17 g/mol |
Nombre IUPAC |
4-ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9NO2.C2HF3O2/c1-2-10-7-3-5-8(9)6-4-7;3-2(4,5)1(6)7/h3-6H,2H2,1H3;(H,6,7) |
Clave InChI |
QZNOKGUGFSLBGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=[N+](C=C1)[O-].C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


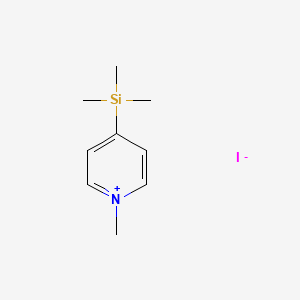
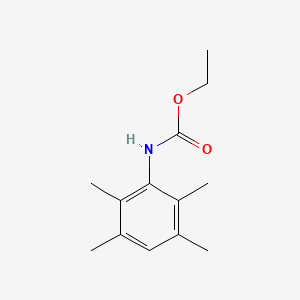
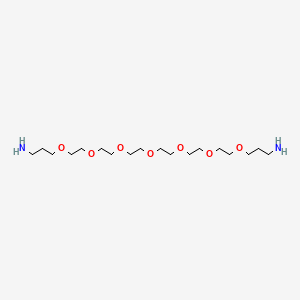

![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)

![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)
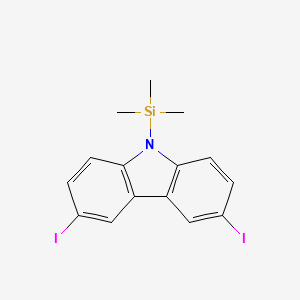
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
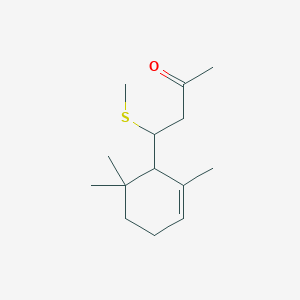
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
